molecular formula C20H28O B12682785 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol CAS No. 60834-79-9

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol

Cat. No.: B12682785
CAS No.: 60834-79-9
M. Wt: 284.4 g/mol
InChI Key: MQMVHENDDKNOFQ-UHFFFAOYSA-N
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Description

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol is a chemical compound with the molecular formula C20H28O It is a derivative of naphthol, characterized by the presence of two cyclopentyl groups and a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol can be synthesized through the partial reduction of 1-naphthol. The reduction process typically involves catalytic hydrogenation using homogeneous or heterogeneous catalysts. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2), and the reaction is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound follows similar catalytic hydrogenation methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol is unique due to the presence of two cyclopentyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

60834-79-9

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

2,4-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C20H28O/c21-20-17-12-6-5-11-16(17)18(14-7-1-2-8-14)13-19(20)15-9-3-4-10-15/h13-15,21H,1-12H2

InChI Key

MQMVHENDDKNOFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C3=C2CCCC3)O)C4CCCC4

Origin of Product

United States

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